![molecular formula C11H15NO2 B12641596 1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine CAS No. 246861-21-2](/img/structure/B12641596.png)
1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3,4-methylenedioxyamphetamine, commonly known as 6-Methyl-MDA, is an entactogen and psychedelic drug belonging to the amphetamine class. It was first synthesized in the late 1990s by a team led by David E. Nichols at Purdue University. The compound was developed while investigating derivatives of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxy-N-methylamphetamine .
Méthodes De Préparation
6-Methyl-3,4-methylenedioxyamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the methylation of 3,4-methylenedioxyamphetamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Analyse Des Réactions Chimiques
6-Methyl-3,4-methylenedioxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the structure-activity relationships of entactogens and psychedelics.
Biology: Research has focused on its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine reuptake inhibition.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating conditions like post-traumatic stress disorder and anxiety.
Industry: The compound is used in the synthesis of other chemical derivatives for research purposes.
Mécanisme D'action
6-Methyl-3,4-methylenedioxyamphetamine exerts its effects primarily by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. It has IC50 values of 783 nM, 28,300 nM, and 4,602 nM for inhibiting the reuptake of these neurotransmitters, respectively. The compound enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release by reversing their respective transporters through phosphorylation .
Comparaison Avec Des Composés Similaires
6-Methyl-3,4-methylenedioxyamphetamine is structurally similar to other compounds in the amphetamine class, such as:
3,4-Methylenedioxyamphetamine (MDA): Both compounds share the methylenedioxy group, but 6-Methyl-3,4-methylenedioxyamphetamine has an additional methyl group on the aromatic ring.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Similar to MDA, but with an N-methyl group. 6-Methyl-3,4-methylenedioxyamphetamine is less potent than MDMA but still significantly active.
2-Methyl-3,4-methylenedioxyamphetamine and 5-Methyl-3,4-methylenedioxyamphetamine: These compounds have methyl groups at different positions on the aromatic ring, affecting their potency and activity
6-Methyl-3,4-methylenedioxyamphetamine is unique due to its specific methylation pattern, which influences its pharmacological profile and potency compared to its analogues.
Propriétés
Numéro CAS |
246861-21-2 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-3-10-11(14-6-13-10)5-9(7)4-8(2)12/h3,5,8H,4,6,12H2,1-2H3 |
Clé InChI |
HCFHWXDIZOAUTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1CC(C)N)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


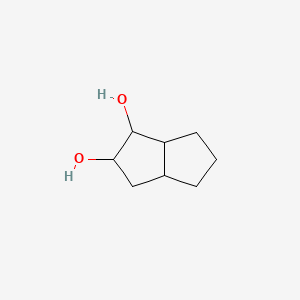
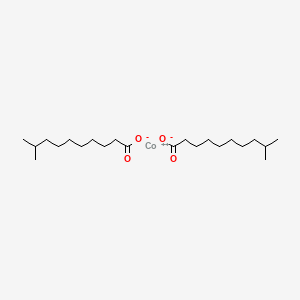

![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
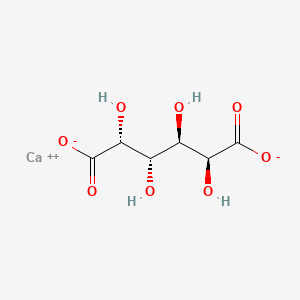
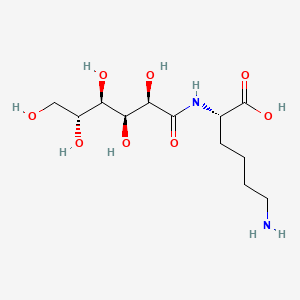

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
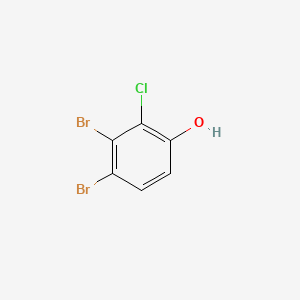
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
